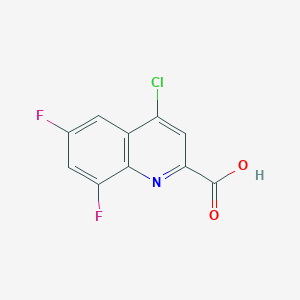![molecular formula C13H14N2O3S B3016960 7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 1370595-03-1](/img/structure/B3016960.png)
7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, also known as IQ-1S, is a novel compound that has recently gained attention in scientific research for its potential therapeutic applications.
Scientific Research Applications
Cancer Research
This compound has shown promise in cancer research, particularly in the study of cytotoxicity against cancer cell lines. For instance, derivatives of [1,3]dioxolo[4,5-g]quinazolin-8-one have been synthesized and evaluated for their cytotoxic activities on breast cancer cell lines . The ability to induce apoptosis in cancer cells makes this compound a valuable tool for developing new cancer therapies.
Antibacterial Studies
Quinazolinone derivatives are known for their antibacterial properties. The structural similarity of this compound to other quinazolinones suggests potential antibacterial applications. It could be used to study the inhibition of DNA gyrase in bacteria, which is a common target for antibacterial drugs .
Pharmacokinetics
The compound’s derivatives could be used to investigate pharmacokinetic properties in various organisms. Studies on related compounds have explored the in vivo pharmacokinetics in species like cod, which could be extended to this compound to understand its behavior in biological systems .
Environmental Impact Studies
Given the antibacterial properties of similar compounds, this compound could be used to assess the impact of antibacterial agents on environmental microbiota, such as in sewage sludge . This can help understand the ecological consequences of releasing such compounds into the environment.
Molecular Interaction Studies
The compound can be used to study molecular interactions, such as binding to DNA polynucleotides. This is crucial for understanding the mode of action of potential drugs and designing molecules with specific target interactions .
properties
IUPAC Name |
7-(2-methylpropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7(2)5-15-12(16)8-3-10-11(18-6-17-10)4-9(8)14-13(15)19/h3-4,7H,5-6H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQCRBRKYBHQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016882.png)
![7-(3-chloro-4-methylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3016883.png)
![1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016885.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016886.png)
![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B3016887.png)
![[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methanol](/img/structure/B3016891.png)
![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3016892.png)


![2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3016898.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016899.png)
![3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016900.png)